molecular formula C11H12O4 B077239 3-Benzoyl-2-methyllactic acid CAS No. 13299-97-3

3-Benzoyl-2-methyllactic acid

Cat. No. B077239
CAS RN: 13299-97-3
M. Wt: 208.21 g/mol
InChI Key: KLQDKKWLFNZONJ-UHFFFAOYSA-N
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Description

3-Benzoyl-2-methyllactic acid (BMLA) is a chiral compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. BMLA is a derivative of lactic acid, which is a common metabolite in the human body. The unique structural features of BMLA make it a promising candidate for the development of new drugs, catalysts, and materials.

Mechanism Of Action

The mechanism of action of 3-Benzoyl-2-methyllactic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular metabolism. 3-Benzoyl-2-methyllactic acid has been shown to inhibit the activity of pyruvate dehydrogenase, which is a critical enzyme in the production of ATP in cells. This inhibition leads to a decrease in cell viability and proliferation, which could explain its antitumor activity.

Biochemical And Physiological Effects

3-Benzoyl-2-methyllactic acid has been found to have several biochemical and physiological effects, including the inhibition of pyruvate dehydrogenase, the induction of apoptosis in cancer cells, and the modulation of immune system function. Additionally, 3-Benzoyl-2-methyllactic acid has been shown to possess antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

3-Benzoyl-2-methyllactic acid has several advantages for use in laboratory experiments, including its high enantiomeric purity, its well-characterized synthesis methods, and its potential applications in drug development. However, 3-Benzoyl-2-methyllactic acid also has some limitations, including its high cost and the need for specialized equipment and expertise in organic chemistry.

Future Directions

Future research on 3-Benzoyl-2-methyllactic acid could focus on the development of new drugs and materials based on its unique structural features. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-Benzoyl-2-methyllactic acid and to explore its potential applications in other fields, such as materials science and catalysis. Finally, research could be conducted to optimize the synthesis of 3-Benzoyl-2-methyllactic acid to reduce costs and increase yields.

Synthesis Methods

3-Benzoyl-2-methyllactic acid can be synthesized via several methods, including the condensation of benzoyl chloride and methyl lactate, or the reaction of benzaldehyde and methyl pyruvate. These methods have been optimized to produce high yields of 3-Benzoyl-2-methyllactic acid with high enantiomeric purity. The synthesis of 3-Benzoyl-2-methyllactic acid is a complex process that requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

3-Benzoyl-2-methyllactic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, 3-Benzoyl-2-methyllactic acid has been found to possess antibacterial and antifungal properties, which could be useful in the development of new antibiotics.

properties

CAS RN

13299-97-3

Product Name

3-Benzoyl-2-methyllactic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-hydroxy-2-methyl-4-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C11H12O4/c1-11(15,10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3,(H,13,14)

InChI Key

KLQDKKWLFNZONJ-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=CC=CC=C1)(C(=O)O)O

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)(C(=O)O)O

Other CAS RN

13299-97-3

Origin of Product

United States

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